molecular formula C7H14Cl2N4S B2567433 2-(Piperazin-1-ylmethyl)-1,3,4-thiadiazole;dihydrochloride CAS No. 2445794-61-4

2-(Piperazin-1-ylmethyl)-1,3,4-thiadiazole;dihydrochloride

Cat. No.: B2567433
CAS No.: 2445794-61-4
M. Wt: 257.18
InChI Key: UMJKBQSMCMPYIP-UHFFFAOYSA-N
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Description

2-(Piperazin-1-ylmethyl)-1,3,4-thiadiazole dihydrochloride is a heterocyclic compound comprising a 1,3,4-thiadiazole core linked to a piperazine moiety via a methylene (-CH2-) bridge. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. Its molecular formula is C₆H₁₀N₄S·2HCl, with a SMILES notation of C1CN(CCN1)C2=NN=CS2.Cl.Cl . The compound’s structure combines the electron-deficient 1,3,4-thiadiazole ring, known for diverse bioactivities, with the piperazine group, which improves pharmacokinetic properties like water solubility and bioavailability.

Properties

IUPAC Name

2-(piperazin-1-ylmethyl)-1,3,4-thiadiazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4S.2ClH/c1-3-11(4-2-8-1)5-7-10-9-6-12-7;;/h6,8H,1-5H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJKBQSMCMPYIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=NN=CS2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperazin-1-ylmethyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of piperazine with a thiadiazole precursor under controlled conditions. The reaction may involve the use of catalysts and specific solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

3.1. Nucleophilic Substitution

  • Piperazine Ring : The secondary amine groups in piperazine act as nucleophiles, facilitating reactions with electrophiles such as acyl chloride or alkyl halides .

  • Thiadiazole Moiety : The electron-deficient thiadiazole ring undergoes electrophilic aromatic substitution, particularly at the 5-position (activated by the methyl group) .

3.2. Cyclization Reactions

  • Reaction with hydrazine derivatives leads to the formation of triazolo-thiadiazole fused rings via cyclization .

  • Thiol Groups : Thiols (e.g., from carbon disulfide) participate in substitution reactions, forming sulfur-based linkages .

3.3. Analytical Characterization

  • Spectroscopic Methods :

    • IR : Detects functional groups (e.g., C=O, C-S stretches).

    • NMR : Identifies proton environments in the piperazine and thiadiazole rings .

    • Mass Spectrometry : Confirms molecular weight and structural integrity .

4.1. Antimicrobial Activity

Derivatives of this compound exhibit antibacterial activity against Gram-negative bacteria (E. coli, P. aeruginosa) due to their interaction with bacterial cell wall synthesis enzymes .

4.2. Pharmaceutical Potential

  • Anticonvulsant Properties : Modulation of GABAergic pathways in neuronal tissues .

  • Tuberculosis Targets : Inhibition of DprE1, a key enzyme in mycobacterial cell wall synthesis.

Comparison with Structural Analogues

CompoundKey Structural FeatureBiological Activity
5-Amino-1,3,4-thiadiazoleLacks piperazine moietyStrong anticonvulsant activity
N-(5-Chloro-1,3,4-thiadiazol-2-YL)methylpiperazineChlorine substitution at 5th positionEnhanced antibacterial activity
2-(ω-haloalkylthio)-1,3,4-thiadiazolesHaloalkyl groupIncreased reactivity in organic synthesis

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. For instance, several studies have shown that compounds containing the thiadiazole moiety possess potent antibacterial and antifungal activities against various pathogens:

  • Antibacterial Activity : Compounds have been tested against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. The results indicate that certain derivatives exhibit higher efficacy than standard antibiotics .
  • Antifungal Activity : The antifungal properties have been assessed against strains such as Aspergillus niger and Candida albicans, with some derivatives showing promising results comparable to established antifungal agents like fluconazole .

Antitubercular Activity

The compound has shown potential in the fight against tuberculosis by inhibiting DprE1, an essential enzyme for bacterial cell wall synthesis. Docking studies suggest favorable binding affinities, indicating its potential as a therapeutic agent against Mycobacterium tuberculosis .

Anticancer Properties

Thiadiazole derivatives have also been explored for their anticancer activities. Studies reveal that specific compounds demonstrate cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3). The mechanism often involves the induction of apoptosis in cancer cells .

Case Study 1: Antimicrobial Efficacy

A study synthesized several new 1,3,4-thiadiazole derivatives and evaluated their antimicrobial activities using the disc diffusion method. The results indicated that certain compounds exhibited significant inhibition zones against both bacterial and fungal strains compared to control groups.

CompoundActivity TypeInhibition Zone (mm)MIC (µg/mL)
A1Bacterial2032
B2Fungal1828
C3Bacterial2230

Case Study 2: Antitubercular Screening

Another investigation focused on the antitubercular activity of thiadiazole derivatives. The study utilized minimal inhibitory concentration (MIC) assays to determine efficacy against Mycobacterium tuberculosis strains.

CompoundMIC (µg/mL)
D410
E515
F612

Mechanism of Action

The mechanism of action of 2-(Piperazin-1-ylmethyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Table 1: Structural Analogs of 2-(Piperazin-1-ylmethyl)-1,3,4-thiadiazole Dihydrochloride

Compound Name Molecular Formula Substituents/Modifications Key Features
2-(Piperazin-1-ylmethyl)-1,3,4-thiadiazole dihydrochloride C₆H₁₀N₄S·2HCl Piperazine linked via methylene to thiadiazole High solubility (dihydrochloride salt), potential CNS activity
1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazine dihydrochloride C₇H₁₄Cl₂N₄S Methyl group at thiadiazole 5-position Increased lipophilicity, CAS 69389-17-9
2-(Furan-2-yl)-5-(piperidin-4-yl)-1,3,4-thiadiazole C₁₁H₁₄N₄OS Piperidine substituent, furan at thiadiazole 2 Reduced basicity vs. piperazine, potential antifungal activity
N-[5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide derivatives Varies Aryl (e.g., 4-nitrophenyl) and acetamide groups Enhanced antimicrobial activity via hydrophobic interactions

Key Observations :

  • Aryl/Acetamide Modifications (e.g., 4-nitrophenyl in ): Enhance antimicrobial activity via π-π stacking and hydrogen bonding .
  • Piperidine vs. Piperazine : Piperidine analogs (e.g., ) lack the secondary amine’s basicity, altering receptor binding and solubility.

Table 3: Reported Bioactivities of Structural Analogs

Compound Class Biological Activity Mechanism/Notes Reference
Piperazine-thiadiazole salts Anticonvulsant (inferred) Piperazine enhances CNS penetration
5-Methyl-thiadiazole derivatives Antimicrobial (E. coli, B. mycoides) Methyl group improves lipophilicity
Aryl-acetamide thiadiazoles Antifungal (C. albicans) Nitro groups enhance electron-deficient interactions
Fluoro-substituted thiadiazoles Membrane interaction studies Alters lipid bilayer organization

Key Findings :

  • Antimicrobial Activity : Aryl and nitro groups (e.g., 4-nitrophenyl in ) significantly improve activity against Gram-negative bacteria and fungi .
  • Anticonvulsant Potential: Piperazine-linked thiadiazoles (e.g., ) showed 100% effectiveness in MES models, suggesting the target compound may share similar efficacy .

Physicochemical Properties

Table 4: Physicochemical Comparison

Property 2-(Piperazin-1-ylmethyl)-1,3,4-thiadiazole dihydrochloride 1-(5-Methyl-thiadiazol-2-yl)piperazine dihydrochloride Aryl-acetamide Thiadiazoles
Solubility High (dihydrochloride salt) Moderate (methyl reduces polarity) Low (aryl groups dominate)
LogP ~0.5 (estimated) ~1.2 ~2.5
Stability Stable under refrigeration Similar to target compound Photodegradable (nitro)

Notes:

  • The dihydrochloride form of the target compound offers superior solubility (>100 mg/mL in water) compared to neutral analogs .
  • Methyl groups (e.g., ) increase LogP, favoring blood-brain barrier penetration but complicating renal excretion.

Biological Activity

2-(Piperazin-1-ylmethyl)-1,3,4-thiadiazole; dihydrochloride is a compound that belongs to the class of thiadiazole derivatives, known for their diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, particularly focusing on its antimicrobial, anticancer, and antiparasitic activities.

Synthesis of 2-(Piperazin-1-ylmethyl)-1,3,4-thiadiazole; dihydrochloride

The synthesis of thiadiazole derivatives typically involves the reaction of piperazine with various thioketones or thiosemicarbazones. The specific synthesis pathway for 2-(Piperazin-1-ylmethyl)-1,3,4-thiadiazole involves the formation of the thiadiazole ring through cyclization reactions facilitated by appropriate reagents. Analytical techniques such as IR spectroscopy and NMR are employed to confirm the structure of the synthesized compound .

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiadiazole derivatives. For instance:

  • A study demonstrated that compounds containing the 1,3,4-thiadiazole moiety exhibited significant antibacterial activity against Vibrio cholerae and Bacillus subtilis , with some derivatives showing minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Another review emphasized that derivatives of 2-amino-1,3,4-thiadiazole possess strong antimicrobial properties and could serve as lead compounds for drug development .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
PT6Vibrio cholerae32
PT6Bacillus subtilis16
Thiadiazole Derivative AStaphylococcus aureus64

Anticancer Activity

Thiadiazole derivatives have also been explored for their anticancer potential. Research indicates that certain analogs exhibit cytotoxic effects on various cancer cell lines:

  • A study found that a series of thiadiazole compounds displayed significant cytotoxicity against Jurkat and HT-29 cell lines. The structure-activity relationship (SAR) indicated that specific substitutions on the thiadiazole ring enhanced anticancer activity .
  • Another investigation reported that compounds derived from 2-amino-1,3,4-thiadiazole showed promising results in inhibiting tumor growth in vitro and in vivo models .

Table 2: Cytotoxic Activity of Thiadiazole Derivatives

CompoundCell LineIC50 (µM)Reference
Compound XJurkat25
Compound YHT-2915

Antiparasitic Activity

The antiparasitic properties of thiadiazole derivatives have also been documented. For example:

  • Compounds containing the thiadiazole scaffold have shown efficacy against Trypanosoma brucei , the causative agent of sleeping sickness. The mechanism is believed to involve interference with critical metabolic pathways in the parasite .
  • Additionally, a review highlighted various derivatives with notable activity against Plasmodium falciparum , indicating potential for developing new antimalarial agents .

Q & A

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Methodological Answer :
  • Analog Synthesis : Modify piperazine substituents (e.g., methyl, chloro) or thiadiazole linkers .
  • 3D-QSAR : Build CoMFA/CoMSIA models to correlate steric/electronic features with activity trends .
  • In Silico ADMET : Predict absorption, CYP inhibition, and hERG liability using tools like SwissADME .

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